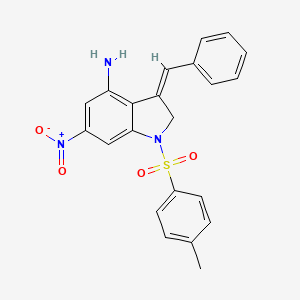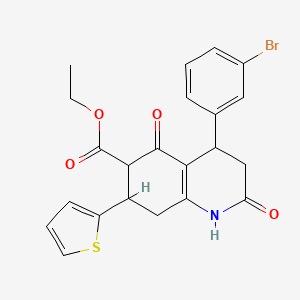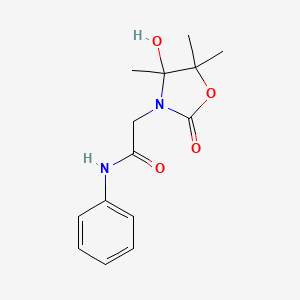
N-(2-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Descripción general
Descripción
N-(2-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE: is a complex organic compound with a unique structure that includes methoxyphenyl, methylthio, and dioxo-dihydroanthracene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Derivative: The starting material, anthracene, undergoes a Friedel-Crafts acylation to introduce the dioxo groups at the 9 and 10 positions.
Introduction of the Methylthio Group: The intermediate product is then reacted with a methylthiolating agent under controlled conditions to introduce the methylthio group.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the anthracene derivative through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxo groups, converting them to hydroxyl groups.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique electronic properties and potential use in organic electronics.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its anti-cancer and anti-inflammatory properties.
Industry:
- Used in the development of advanced materials with specific electronic or optical properties.
- Potential applications in the field of organic photovoltaics and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N-(2-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and methylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The dioxo-dihydroanthracene core provides a rigid scaffold that enhances the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
- N-(2-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
- 2-[(5-formyl-2-methoxyphenyl)methylthio]-3-pyridinecarboxylic acid
- Benzenamine, N-[(2-methoxyphenyl)methylene]
Comparison:
- This compound stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties.
- 2-[(5-formyl-2-methoxyphenyl)methylthio]-3-pyridinecarboxylic acid has a similar methoxyphenyl and methylthio group but differs in the core structure, leading to different reactivity and applications.
- Benzenamine, N-[(2-methoxyphenyl)methylene] shares the methoxyphenyl group but lacks the complex anthracene core, resulting in different chemical behavior and potential uses.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1-methylsulfanyl-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S/c1-28-18-10-6-5-9-17(18)24-23(27)16-12-11-15-19(22(16)29-2)21(26)14-8-4-3-7-13(14)20(15)25/h3-12H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAGMPICVFVBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4315714.png)
![4'-(4-chlorophenyl)-3''-(4-methoxybenzyl)-1'-methyl-2''-thioxo-4''H-dispiro[indole-3,2'-pyrrolidine-3',5''-[1,3]thiazolidine]-2,4''(1H)-dione](/img/structure/B4315728.png)
![4'-(4-chlorophenyl)-5-fluoro-3''-(4-methoxybenzyl)-1'-methyl-2''-thioxo-4''H-dispiro[indole-3,2'-pyrrolidine-3',5''-[1,3]thiazolidine]-2,4''(1H)-dione](/img/structure/B4315734.png)
![3-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4315740.png)

![6-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B4315763.png)
![4-(2,6-dichlorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4315768.png)
![4-(3-iodophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4315771.png)


![N-(3-fluorophenyl)-3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)propanamide](/img/structure/B4315801.png)
![1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B4315808.png)
![2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE](/img/structure/B4315820.png)

